molecular formula C29H24Cl2N2O7S B1675323 Lifitegrast CAS No. 1025967-78-5

Lifitegrast

Numéro de catalogue B1675323
Numéro CAS: 1025967-78-5
Poids moléculaire: 615.5 g/mol
Clé InChI: JFOZKMSJYSPYLN-QHCPKHFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lifitegrast, sold under the brand name Xiidra, is a medication for the treatment of signs and symptoms of dry eye, a syndrome called keratoconjunctivitis sicca . Lifitegrast reduces inflammation by inhibiting inflammatory cell binding .


Synthesis Analysis

An efficient and improved synthesis of Lifitegrast is described from Benzofuran-6-carboxylic acid . This synthetic approach avoided the racemization, formation of dimer impurities, and furnished higher overall yield (79%) with high purity . A practical and scalable manufacturing process for Lifitegrast was developed from commercially available starting materials .


Molecular Structure Analysis

The molecular formula of Lifitegrast is C29H24Cl2N2O7S . The molecular weight is 615.5 g/mol . The IUPAC name is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid .


Chemical Reactions Analysis

Lifitegrast is an antagonist of integrin lymphocyte function-associated antigen-1 (LFA-1). It blocks the interaction between LFA-1 and ICAM-1, thereby reducing T cell activity and cytokine secretion .


Physical And Chemical Properties Analysis

The molecular formula of Lifitegrast is C29H24Cl2N2O7S . The molecular weight is 615.5 g/mol . The IUPAC name is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid .

Applications De Recherche Scientifique

Lifitegrast in Treating Dry Eye Disease

Lifitegrast, primarily known for its role in treating Dry Eye Disease (DED), has been a subject of extensive research. Multiple studies have explored its efficacy and safety in this regard.

  • Efficacy in Symptom Improvement : Lifitegrast has shown a significant improvement in eye dryness symptoms in DED patients. In the OPUS-2 and OPUS-3 Phase III studies, lifitegrast-treated subjects experienced greater improvement in eye dryness than those treated with placebo (Tauber et al., 2015); (Holland et al., 2017).

  • Innovative Delivery Systems : An engineered contact lens for passive and sustained release of Lifitegrast was developed, offering a novel approach to delivering the medication directly to the eye over an extended period, potentially enhancing its therapeutic efficacy (Mu et al., 2021).

  • Treatment of Contact Lens Discomfort : Lifitegrast has been studied for its potential in improving contact lens discomfort in patients wearing silicone hydrogel contact lenses, suggesting its broader applicability in ocular surface disorders beyond DED (Gonzalez, 2018).

  • Impact on Cataract Surgery Patients : A study evaluated the effect of Lifitegrast on improving tear film, biometry/keratometry, and refractive accuracy for dry eye patients undergoing cataract surgery, showing its potential in enhancing surgical outcomes (Hovanesian et al., 2019).

  • Understanding Mechanism of Action : Lifitegrast's mechanism of action, involving the inhibition of T-cell-mediated inflammation, has been detailed in several studies, offering insights into its role in managing DED and potentially other inflammatory ocular conditions (Perez et al., 2016).

  • Long-term Safety and Efficacy : Lifitegrast's safety and efficacy were evaluated in a 1-year multicenter study, confirming its long-term tolerability and effectiveness in DED treatment (Donnenfeld et al., 2016).

Safety And Hazards

The most common adverse effects of Lifitegrast were eye irritation, dysgeusia, and reduced visual acuity, and most were mild to moderate in severity . Lifitegrast is classified as Toxic To Reproduction, Category 2, H361 .

Orientations Futures

Lifitegrast has a novel mechanism of action and is safe and effective for the treatment of dry eye disease . At this time, Lifitegrast may be considered as an option for patients who have an inadequate response to artificial tears . Further advances in diagnostic classification and treatment are expected as our understanding of the pathophysiology of dry eye disease continues to evolve .

Propriétés

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZKMSJYSPYLN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145345
Record name Lifitegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lifitegrast binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes and blocks the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). ICAM-1 may be overexpressed in corneal and conjunctival tissues in dry eye disease. LFA-1/ICAM-1 interaction can contribute to the formation of an immunological synapse resulting in T-cell proliferation/activation and migration to target tissues. In vitro studies demonstrated that lifitegrast may inhibit T-cell adhesion to ICAM-1 in a human T-cell line and may inhibit secretion of inflammatory cytokines, inflammatory mediators, chemokines, TNF-α, and IL-1 in human peripheral blood mononuclear cells.
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lifitegrast

CAS RN

1025967-78-5
Record name N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025967-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lifitegrast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025967785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lifitegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFITEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038E5L962W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lifitegrast
Reactant of Route 2
Lifitegrast
Reactant of Route 3
Lifitegrast
Reactant of Route 4
Lifitegrast
Reactant of Route 5
Reactant of Route 5
Lifitegrast
Reactant of Route 6
Reactant of Route 6
Lifitegrast

Citations

For This Compound
2,170
Citations
SL Haber, V Benson, CJ Buckway… - Therapeutic …, 2019 - journals.sagepub.com
The objective of this article is to review the pharmacology, efficacy, and safety of lifitegrast and determine its role relative to other agents in the management of dry eye disease. A …
Number of citations: 44 journals.sagepub.com
J Tauber - Cornea, 2020 - journals.lww.com
Purpose: Meibomian gland dysfunction (MGD) is present in most cases of dry eye disease. MGD involves both inflammatory and obstructive etiologies. We compared efficacy and safety …
Number of citations: 23 journals.lww.com
J Tauber, P Karpecki, R Latkany, J Luchs, J Martel… - Ophthalmology, 2015 - Elsevier
… Lifitegrast is an integrin antagonist that decreases T-cell–… of lifitegrast compared with placebo for the treatment of DED. … the efficacy and safety of lifitegrast ophthalmic solution 5.0% …
Number of citations: 185 www.sciencedirect.com
EJ Holland, J Luchs, PM Karpecki, KK Nichols… - Ophthalmology, 2017 - Elsevier
Purpose Lifitegrast is a lymphocyte function–associated antigen-1 antagonist developed to reduce inflammation in dry eye disease (DED). We report the results of OPUS-3 (…
Number of citations: 173 www.sciencedirect.com
KK Nichols, ED Donnenfeld… - European Journal …, 2019 - journals.sagepub.com
… of lifitegrast ophthalmic solution or placebo eye drops. The placebo used in each lifitegrast … components of the investigational product solution except lifitegrast. A summary of the study …
Number of citations: 26 journals.sagepub.com
AY Tong, SF Passi, PK Gupta - Eye & Contact Lens, 2020 - journals.lww.com
… Based on phase 2 and phase 3 trial data, lifitegrast became … on real-world use of lifitegrast in local patient populations or as … the clinical outcomes of lifitegrast for the treatment of DED in …
Number of citations: 21 journals.lww.com
GM Keating - Drugs, 2017 - Springer
… an overview of the efficacy and tolerability of lifitegrast ophthalmic solution 5% in patients with dry eye disease, as well as summarizing the pharmacological properties of lifitegrast. …
Number of citations: 43 link.springer.com
JD Sheppard, GL Torkildsen, JD Lonsdale… - Ophthalmology, 2014 - Elsevier
… superiority of lifitegrast compared with placebo (P = 0.0007). Lifitegrast significantly reduced corneal … site symptoms (irritation, discomfort) primarily on the initial lifitegrast dose at day 0. …
Number of citations: 214 www.sciencedirect.com
AL Gonzalez - Clinical Ophthalmology, 2018 - Taylor & Francis
Purpose The aim of this study was to evaluate the safety and efficacy of lifitegrast 5% ophthalmic solution in improving contact lens discomfort (CLD) in patients wearing a low-modulus, …
Number of citations: 7 www.tandfonline.com
KK Nichols, E Holland, MM Toyos, JH Peace… - Clinical …, 2018 - Taylor & Francis
… the lifitegrast group was similar to or better than that in the placebo group at 5, 10, or 15 minutes postinstillation. Lifitegrast … , we report drop comfort score of lifitegrast in the context of the …
Number of citations: 18 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.